3-Iodo-6-(methylsulfonyl)-1H-indazole
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Overview
Description
3-Iodo-6-(methylsulfonyl)-1H-indazole is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. The presence of iodine and methylsulfonyl groups in this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6-(methylsulfonyl)-1H-indazole typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 6-(methylsulfonyl)-1H-indazole using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-6-(methylsulfonyl)-1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
Substitution: Formation of 3-amino-6-(methylsulfonyl)-1H-indazole or 3-thio-6-(methylsulfonyl)-1H-indazole.
Oxidation: Formation of this compound sulfone.
Reduction: Formation of 6-(methylsulfonyl)-1H-indazole.
Scientific Research Applications
3-Iodo-6-(methylsulfonyl)-1H-indazole has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-Iodo-6-(methylsulfonyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The iodine atom and methylsulfonyl group can participate in various binding interactions with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Iodotoluene: Contains an iodine atom attached to a toluene ring, used in organic synthesis.
Methyl 2-Fluoro-3-iodo-6-(methylsulfonyl)benzoate: Contains similar functional groups and is used in medicinal chemistry
Uniqueness
3-Iodo-6-(methylsulfonyl)-1H-indazole is unique due to its indazole core structure combined with iodine and methylsulfonyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-iodo-6-methylsulfonyl-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O2S/c1-14(12,13)5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTXBYXQLSHDBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=NNC(=C2C=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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